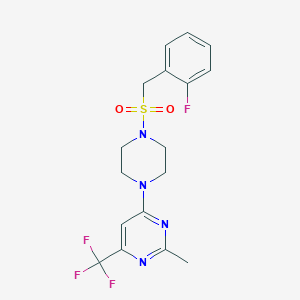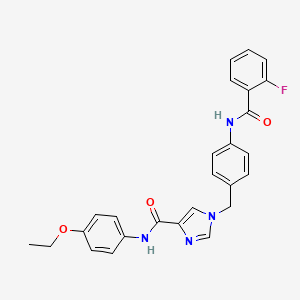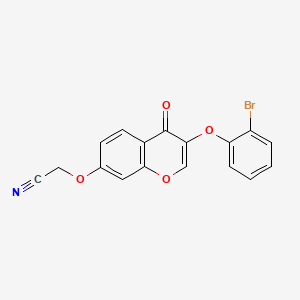
2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and orientation of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the acetonitrile group, which is a polar and reactive functional group. The chromene ring may also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the polarity of its functional groups, the presence of the bromine atom, and the stability of the chromene ring .Aplicaciones Científicas De Investigación
Synthesis of Substituted Acrylonitriles : Kavitha et al. (2019) demonstrated a method for the condensation of aldehydes with acetonitrile derivatives, including compounds similar to the one . This process, involving triphenylphosphine-catalyzed Knoevenagel condensation, highlights the utility of such compounds in creating a variety of acrylonitriles, which have widespread applications in organic synthesis (Kavitha, Srikrishna, Dubey, & Aparna, 2019).
Formation of Novel Heterocyclic Compounds : Research by Čačić et al. (2009) involved reactions of similar compounds to form various heterocyclic structures. These reactions are integral in developing new pharmaceuticals and materials with unique properties (Čačić, Molnar, Balić, Draca, & Rajković, 2009).
Electrochemical Studies : Rheinhardt et al. (2011) explored the electrochemical reduction of a compound structurally similar to the query. Understanding such electrochemical behaviors is crucial in fields like material science and electrochemistry (Rheinhardt, Mubarak, Foley, & Peters, 2011).
Antineoplastic Activity : Gašparová et al. (2013) synthesized and evaluated the antineoplastic activities of derivatives of 2-oxo-2H-chromen-3-yl compounds. Such studies contribute to the development of new cancer treatments (Gašparová, Koiš, Lácová, Kováčová, & Boháč, 2013).
Synthesis of Fluorescent Probes : Guo (2013) synthesized amide-containing coumarin fluorescent probes from compounds similar to the query. These probes have applications in biochemistry and medical diagnostics, particularly in detecting specific ions or molecules (Guo, 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrNO4/c18-13-3-1-2-4-14(13)23-16-10-22-15-9-11(21-8-7-19)5-6-12(15)17(16)20/h1-6,9-10H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQZHHKDGOGWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2576751.png)
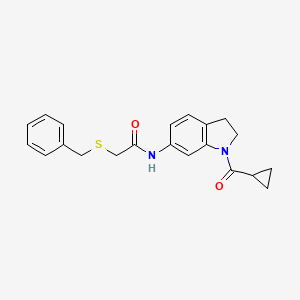
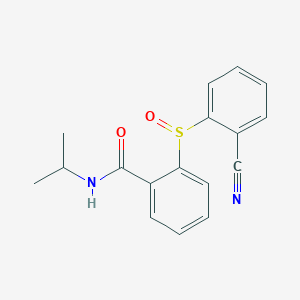

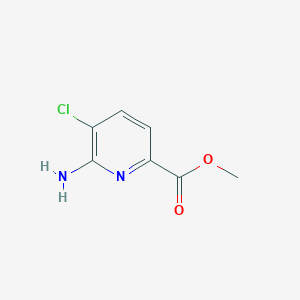
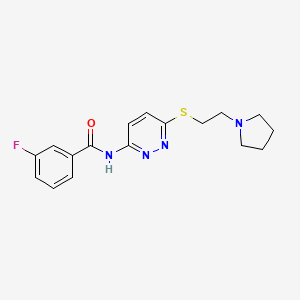
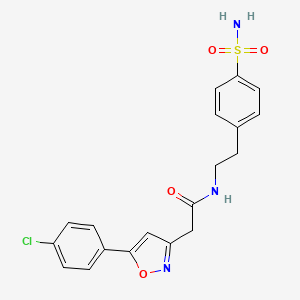
![2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2576761.png)
![Carbamic acid, N-[[[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B2576763.png)


